4'-Cyano-2'-deoxycytidine

DNA Damage Cell Cycle Checkpoint Cytarabine

Generic dCyd analogs (cytarabine, gemcitabine) cause S-phase arrest without strand breaks, limiting their utility in HR-deficiency research. CNDAC uniquely combines chain termination with single-strand break induction, leading to G2 arrest. Key differentiators: 1) 50-89× sensitization in Rad51D/XRCC3-deficient cells, unlike cytarabine/gemcitabine. 2) >10-fold lower susceptibility to CDA-mediated inactivation. 3) Synergistic with PARP inhibitors, temozolomide, and platinum agents. Reliable supply for mechanism-based combination studies.

Molecular Formula C10H12N4O4
Molecular Weight 252.23 g/mol
CAS No. 139888-13-4
Cat. No. B15194927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Cyano-2'-deoxycytidine
CAS139888-13-4
Molecular FormulaC10H12N4O4
Molecular Weight252.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)(CO)C#N)O
InChIInChI=1S/C10H12N4O4/c11-4-10(5-15)6(16)3-8(18-10)14-2-1-7(12)13-9(14)17/h1-2,6,8,15-16H,3,5H2,(H2,12,13,17)/t6-,8+,10+/m0/s1
InChIKeyWOFZQOCKSAPKFH-SKWCMTHISA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Cyano-2'-deoxycytidine (CNDAC): Mechanism and Anticancer Research Overview


4'-Cyano-2'-deoxycytidine (CNDAC, CAS 139888-13-4) is a synthetic 2'-deoxycytidine (dCyd) analog characterized by a cyano group at the 2'-position of the deoxyribose sugar [1]. It functions as an antimetabolite and is the active metabolite of the orally bioavailable prodrug sapacitabine, which has been evaluated in clinical trials for hematologic malignancies and solid tumors [2]. CNDAC is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, CNDACTP, which is incorporated into DNA, leading to chain termination and the induction of DNA single-strand breaks [1][3]. Its mechanism of action is distinct from that of other dCyd analogs like cytarabine and gemcitabine, which inhibit DNA replication without causing strand breaks, and instead cause S-phase arrest [3].

1 DNA strand-break inducing dCyd analog
2 G2 phase cell cycle checkpoint research
3 HR-deficient cell model research

Why CNDAC Is Not Interchangeable with Other dCyd Analogs


While many 2'-deoxycytidine analogs (e.g., cytarabine, gemcitabine) share a common requirement for activation by dCK and act as DNA synthesis inhibitors, their downstream mechanisms, cell cycle effects, and resistance profiles differ substantially. Substituting CNDAC with another dCyd analog would ignore critical differences in how these compounds induce cytotoxicity and how tumors may evade their effects. For instance, CNDAC's ability to induce DNA strand breaks, as opposed to mere replication fork stalling, leads to a distinct G2 phase arrest and a unique pattern of sensitivity in homologous recombination (HR)-deficient cells [1][2]. Furthermore, resistance mechanisms, such as decreased dCK expression, confer cross-resistance to some but not all dCyd analogs, meaning a cell line resistant to one analog may still be sensitive to CNDAC [3]. These mechanistic and pharmacological differences underscore why generic substitution is scientifically unsound and why procurement decisions must be guided by the compound's specific, quantifiable properties.

Attribute
CNDAC
Other dCyd Analogs
DNA damage mechanism
Induces single-strand breaks
Replication fork stalling only
Cell cycle arrest
G2 phase
S-phase (e.g., cytarabine, gemcitabine)
HR-deficient sensitivity
Strong sensitization
No sensitization
CDA susceptibility
Reduced CDA inactivation
High CDA susceptibility

Mechanistic and pharmacological differences may shift DNA damage response profiles and model sensitivity. Verify CNDAC-specific endpoints for HR-deficient or CDA-related studies.

Quantitative Differentiation Evidence for CNDAC Selection


G2 Arrest vs. S-Phase Arrest Mechanism

CNDAC causes cell cycle arrest predominantly in the G2 phase, a direct consequence of its unique mechanism of inducing DNA single-strand breaks after incorporation. This contrasts with cytarabine (ara-C) and gemcitabine, which inhibit DNA replication without causing strand breaks and primarily cause S-phase arrest [1]. This differential cell cycle effect has functional consequences for combination therapy and sensitivity in repair-deficient cells.

Cell Cycle Arrest Phase
Head-to-head
G2 arrest
vs
S-phase arrest
Distinct G2 checkpoint endpoint context
Reported in CEM, ML-1 cells
DNA Damage Cell Cycle Checkpoint Cytarabine Gemcitabine Mechanism of Action

Substrate Efficiency for DNA Polymerase α

CNDACTP, the active triphosphate metabolite, is incorporated into DNA by human DNA polymerase α with a substrate efficiency comparable to the natural substrate, dCTP [1]. This high efficiency ensures robust incorporation into DNA, a prerequisite for its downstream cytotoxic effects. The V(max)/K(m) ratio, a measure of enzyme efficiency, is similar for both nucleotides [1].

Pol α Substrate Efficiency
Head-to-head
Vmax/Km 0.77 (CNDACTP) vs 0.91 (dCTP)
Comparable incorporation efficiency reported
In vitro primer extension assay
DNA Polymerase Enzyme Kinetics Nucleotide Incorporation dCTP Chain Termination

Reduced Inactivation by Cytidine Deaminase

Cytidine deaminase (CDA) is a key enzyme that can inactivate deoxycytidine analogs by converting them to their inactive uracil forms, contributing to drug resistance. The substrate reactivity of CNDAC for recombinant human CDA was found to be more than 10 times less efficient than that of cytarabine (ara-C) and gemcitabine (dFdC) [1]. This indicates that CNDAC may be less susceptible to CDA-mediated degradation and could retain activity in tumors with elevated CDA expression.

CDA Reactivity
Head-to-head
>10-fold lower
vs
ara-C / gemcitabine
Reported lower CDA substrate context
Recombinant human CDA assay
Drug Metabolism Cytidine Deaminase CDA Resistance Gemcitabine Cytarabine

Sensitivity in HR-Deficient Cells

Cells deficient in homologous recombination (HR) DNA repair, such as those lacking Rad51D or XRCC3, exhibit extreme sensitivity to CNDAC, with fold sensitizations of 50 and 89, respectively [1]. This selective sensitivity is not observed with cytarabine or gemcitabine, which showed negligible sensitization (1.1- to 1.3-fold) in the same HR-deficient backgrounds [1]. This suggests that the DNA single-strand breaks induced by CNDAC are converted to lethal double-strand breaks during replication, which HR-deficient cells cannot repair.

HR-Deficient Sensitivity
Head-to-head
50-fold (Rad51D) / 89-fold (XRCC3)
Reported HR-deficient model response
Clonogenic survival assay
Synthetic Lethality Homologous Recombination DNA Repair Rad51 XRCC3 Precision Oncology

DNA Synthesis Inhibition in Leukemia Cells

CNDAC potently inhibits DNA synthesis in human leukemia cell lines. Following a 4-hour treatment, the IC50 values for inhibition of DNA synthesis were 1 µM in CCRF-CEM lymphoblastoid cells and 0.8 µM in ML-1 myeloblastic leukemia cells [1]. These low micromolar concentrations demonstrate potent antiproliferative activity in these models.

DNA Synthesis IC50
Reported
1 µM (CEM) / 0.8 µM (ML-1)
Reported cell-model response context
4-hr treatment, leukemia cells
Leukemia Cytotoxicity DNA Synthesis Inhibition IC50 CEM ML-1

Chain-Termination Potency of CNDACTP

Once CNDAC is incorporated into a growing DNA strand, it acts as a potent chain terminator. The inhibition constant (Ki) for CNDACTP against primer extension by human DNA polymerase α was determined to be 23 nM [1]. This high potency for halting DNA elongation is a critical component of its cytotoxic mechanism.

Pol α Inhibition (Ki)
Reported
23 nM (CNDACTP)
Supports chain-termination mechanism interpretation
In vitro primer extension
DNA Polymerase Chain Termination Enzyme Inhibition Kinetic Constant CNDACTP

Research Application Scenarios for CNDAC


Synthetic Lethality and DNA Repair Deficiencies

The most compelling application scenario for CNDAC is in studies of synthetic lethality, particularly in models deficient in homologous recombination (HR) DNA repair. The compound's ability to induce 50- to 89-fold sensitization in Rad51D- or XRCC3-deficient cells, while having no such effect with cytarabine or gemcitabine, makes it the preferred tool for exploring therapeutic vulnerabilities in HR-deficient cancers (e.g., BRCA1/2-mutant tumors) [1].

DNA Damage Response and Cell Cycle Checkpoints

CNDAC's unique dual mechanism—acting as both a chain terminator and an inducer of single-strand breaks that progress to double-strand breaks—provides a distinct chemical probe for dissecting DNA damage response pathways. Its ability to cause G2 arrest, in contrast to the S-phase arrest caused by cytarabine and gemcitabine, makes it invaluable for studying the interplay between DNA replication stress and cell cycle control [2].

Nucleoside Analog Resistance and Cross-Resistance

Researchers studying acquired or intrinsic resistance to antimetabolites will find CNDAC a critical tool. Resistance to CNDAC, often mediated by decreased dCK levels, leads to a defined cross-resistance profile to other dCK-dependent drugs [3]. Conversely, its relatively low susceptibility to CDA-mediated inactivation (>10-fold lower than cytarabine or gemcitabine) makes it a useful comparator for studies focusing on CDA as a resistance mechanism [4].

Combination Therapy Regimen Development

The mechanistic and cell cycle data support the use of CNDAC in rationally designed combination studies. Its synergy with PARP inhibitors, temozolomide, and imatinib, as well as additive effects with taxanes and platinum agents, have been demonstrated [5]. Procurement of CNDAC enables these specific, mechanism-based combination experiments that would not be valid with other dCyd analogs.

Application
Selection Property
Validation Focus
Synthetic lethality / HR-deficiency research
HR-deficient cell model sensitivity
BRCA-mutant model validation
DNA damage response & cell cycle checkpoint studies
G2 arrest phenotype
Replication stress checkpoint endpoints
Nucleoside analog resistance mechanism research
CDA and dCK pathway context
Cross-resistance profiling endpoints
Mechanism-based combination research
DNA strand-break synergy context
PARP inhibitor / temozolomide combination models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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